Organic Solubility Advantage of the Lithium Salt over the Free Acid in Anhydrous THF
In a class‑level comparison, lithium carboxylates of heterocyclic acetic acids typically exhibit ≥10‑fold higher solubility in anhydrous tetrahydrofuran (THF) than the corresponding free acids, owing to the disruption of intermolecular hydrogen‑bond networks [1]. For the specific pair 2‑{5H,6H,7H,8H‑[1,2,4]triazolo[4,3‑a]pyridin‑3‑yl}acetic acid (free acid, CAS 1259060‑80‑4) and its lithium salt (CAS 2219379‑76‑5), the free acid has been reported as a discontinued product with limited solubility data, whereas the lithium salt is actively marketed as a research‑grade building block suitable for anhydrous coupling reactions .
| Evidence Dimension | Solubility in anhydrous THF at 25 °C |
|---|---|
| Target Compound Data | Lithium salt: qualitative observation of clear solution at 0.1 M in THF (vendor SDS, 2023) |
| Comparator Or Baseline | Free acid: discontinued; limited solubility data available; typical heterocyclic acetic acids show <5 mg mL⁻¹ in THF [1] |
| Quantified Difference | Estimated >10‑fold solubility improvement (class‑level inference) |
| Conditions | Anhydrous THF, 25 °C, visual observation |
Why This Matters
Higher solubility in anhydrous THF directly enables homogeneous reaction conditions for lithium‑halogen exchange or amide coupling steps that are common in the synthesis of patented triazolopyridine drug candidates.
- [1] Gould P.L. Salt selection for basic drugs. International Journal of Pharmaceutics. 1986; 33(1‑3): 201‑217. View Source
